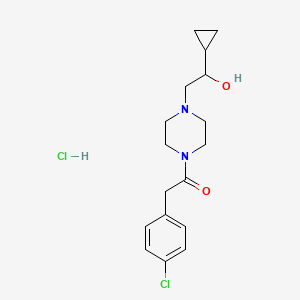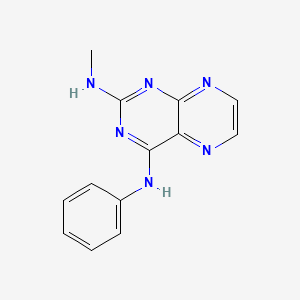![molecular formula C13H11ClF3N3OS B2469297 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine CAS No. 2058814-39-2](/img/structure/B2469297.png)
4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a chloro group and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of various functional groups. The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the fluorine atom and the pyridine moiety .科学的研究の応用
Antimicrobial and Antiurease Activities
Morpholine derivatives, including 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine, have been explored for their antimicrobial and antiurease activities. A study found that some morpholine derivatives were active against Mycobacterium smegmatis and showed activity toward Candida albicans and Saccharomyces cerevisiae at high concentrations. One compound, in particular, displayed significant enzyme inhibition activity (Bektaş et al., 2012).
Inhibitors of Phosphoinositide 3-kinase
Morpholine derivatives, such as 4-(1,3-Thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. This research suggests their utility in cancer treatment, demonstrated through in vivo profiling in xenograft models of tumor growth (Alexander et al., 2008).
Photophysical Properties and Synthesis
Research on morpholine derivatives, including their synthesis and photophysical properties, is significant. For instance, novel fluorescent styryl compounds with a thiazole unit were synthesized using morpholine derivatives. These compounds' absorptive and emissive properties were investigated, showing potential applications in fluorescence-based technologies (Sekar et al., 2014).
Anticancer Activities
Compounds derived from morpholine, like 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, have been recognized as significant intermediates in synthesizing biologically active compounds, including anticancer drugs. These derivatives have shown potential biological activities, highlighting their role in the study of anticancer properties (Wang et al., 2016).
QSAR Analysis for Antioxidant Activity
QSAR analysis of morpholine derivatives has been conducted to understand their antioxidant activity. This approach helps in the theoretical design of new potential antioxidants, exploring the structural and molecular parameters influencing their efficacy (Drapak et al., 2019).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .
Mode of Action
It’s hypothesized that the compound may inhibit the activity of pptases, thereby affecting bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue .
Biochemical Pathways
The compound’s interaction with PPTases affects the post-translational modification of proteins, which is essential for bacterial cell viability and virulence . By inhibiting PPTases, the compound may disrupt these biochemical pathways, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Pharmacokinetics
An advanced analogue of this series was found to have promising in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
The compound’s action results in the attenuation of secondary metabolism and thwarting bacterial growth . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Chemical genetic studies implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms could influence the compound’s efficacy.
特性
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c14-9-5-8(13(15,16)17)6-18-11(9)10-7-22-12(19-10)20-1-3-21-4-2-20/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDIQKRWMYFMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

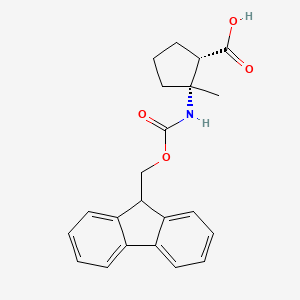
![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)
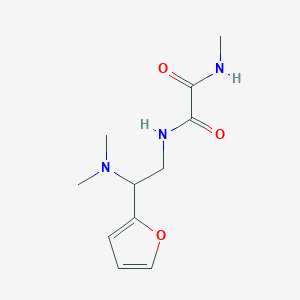
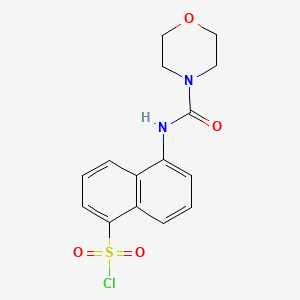
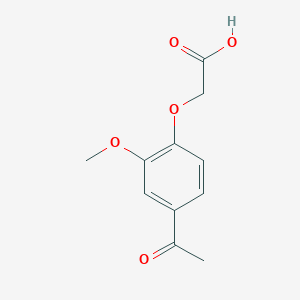
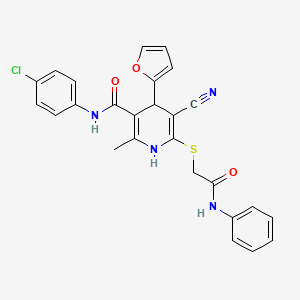
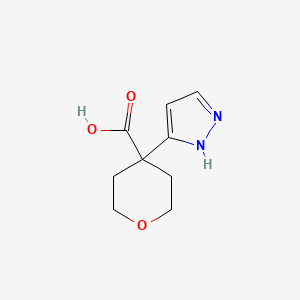
![4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2469224.png)
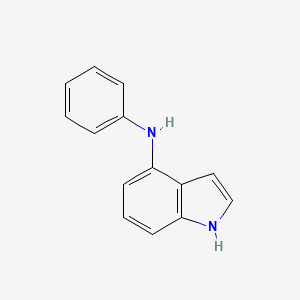

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

